N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]furan-2-carboxamide
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Overview
Description
N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring substituted with a thiophene moiety, a cyano group, and a dimethylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can vary, but often include the use of solvents like ethanol and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as solvent-free reactions or fusion techniques. These methods are designed to maximize yield and minimize the use of hazardous reagents. For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target compound .
Chemical Reactions Analysis
Types of Reactions
N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Reduction: This involves the removal of oxygen or the addition of hydrogen, using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photovoltaic cells.
Biological Research: It is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The cyano and carbamoyl groups are known to interact with enzymes, potentially inhibiting their activity. The furan and thiophene rings may also play a role in binding to biological receptors, affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]furan-2-carboxamide: This compound is similar in structure but includes a bromine atom, which may alter its reactivity and biological activity.
N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]-1-ethylpyrazole-3-carboxamide: This compound features a pyrazole ring instead of a furan ring, which may affect its chemical properties and applications.
Uniqueness
N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]furan-2-carboxamide is unique due to its combination of functional groups and heterocyclic rings. This structure provides a balance of reactivity and stability, making it suitable for various applications in research and industry.
Properties
Molecular Formula |
C14H13N3O3S |
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Molecular Weight |
303.34 g/mol |
IUPAC Name |
N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C14H13N3O3S/c1-8-9(7-15)13(21-11(8)14(19)17(2)3)16-12(18)10-5-4-6-20-10/h4-6H,1-3H3,(H,16,18) |
InChI Key |
ZMCCWHZPDNMGPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=CO2)C(=O)N(C)C |
Origin of Product |
United States |
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